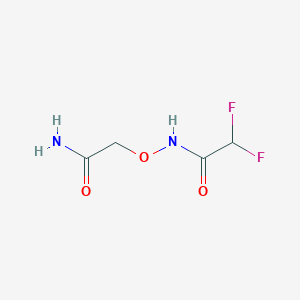![molecular formula C12H17F2NO B6628622 2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol](/img/structure/B6628622.png)
2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoroethyl group attached to an aminoethanol backbone, with a 3-methylphenyl group providing additional functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol typically involves the reaction of 2,2-difluoroethylamine with 3-methylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can react with the difluoroethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol
- {2-[(2,2-difluoroethyl)(methyl)amino]-5-methylphenyl}methanol
Uniqueness
2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for specific research applications.
Propiedades
IUPAC Name |
2-[2,2-difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-10-3-2-4-11(7-10)8-15(5-6-16)9-12(13)14/h2-4,7,12,16H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWICJSTOKDSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628547.png)
![3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B6628548.png)
![2,2-Dimethyl-3-[(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628553.png)
![2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6628584.png)

![N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6628591.png)

![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)
![[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628615.png)



![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid](/img/structure/B6628648.png)
![3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid](/img/structure/B6628652.png)
